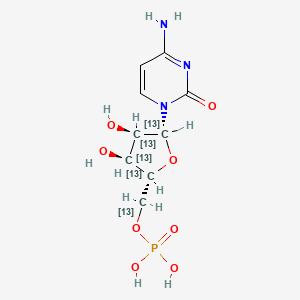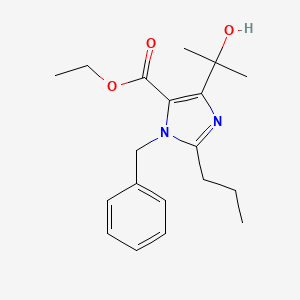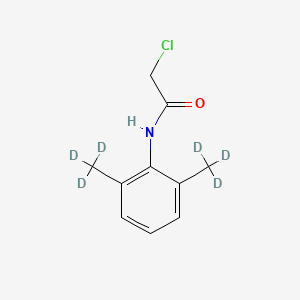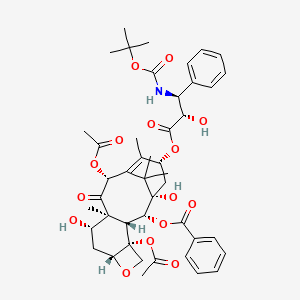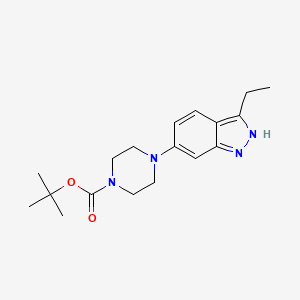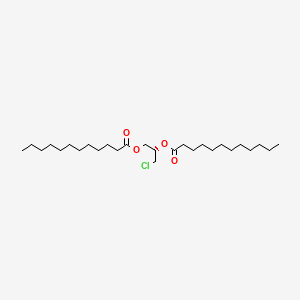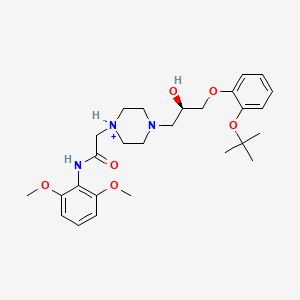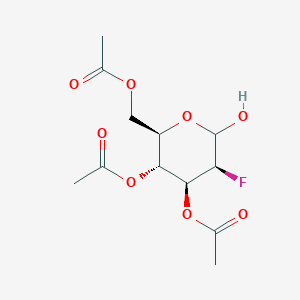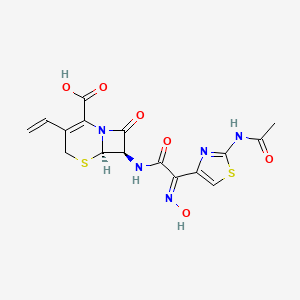
Desacetyl Desformylvincristine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desacetyl Desformylvincristine is a derivative of vincristine, an antitumor alkaloid isolated from the periwinkle plant.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desacetyl Desformylvincristine can be synthesized through a series of chemical reactions involving the deacetylation and de-formylation of vincristine. One common method involves the use of Me3SI-mediated chemoselective deacetylation, which employs KMnO4 as an additive . This method is attractive due to its efficiency and the ability to tolerate diverse and sensitive functional groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar deacetylation and de-formylation techniques. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Desacetyl Desformylvincristine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NH3. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Desacetyl Desformylvincristine has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on cellular processes and its potential as a tool for understanding cell biology.
Medicine: Investigated for its potential as an antitumor agent, particularly in the treatment of various cancers.
Industry: Utilized in the development of new pharmaceuticals and as a component in drug formulation
Wirkmechanismus
Desacetyl Desformylvincristine exerts its effects by interacting with specific molecular targets and pathways within cells. It is known to bind to tubulin, a protein involved in cell division, thereby inhibiting the formation of microtubules and preventing cell division. This mechanism is similar to that of vincristine, making it a potent antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vincristine: The parent compound from which Desacetyl Desformylvincristine is derived. It is widely used in cancer treatment.
Vinblastine: Another antitumor alkaloid with a similar mechanism of action but different chemical structure.
Vindesine: A semi-synthetic derivative of vinblastine with enhanced antitumor activity.
Uniqueness
This compound is unique due to its specific chemical modifications, which may confer distinct pharmacological properties compared to its parent compound and other similar alkaloids. These modifications can affect its bioavailability, potency, and toxicity, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C43H54N4O8 |
|---|---|
Molekulargewicht |
754.9 g/mol |
IUPAC-Name |
methyl (1S,9R,10S,11R,12R)-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10,11-dihydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3/t25-,34+,35?,36+,39-,40+,41-,42-,43-/m0/s1 |
InChI-Schlüssel |
VOZLTEFTENESPM-SBDANSSASA-N |
Isomerische SMILES |
CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Kanonische SMILES |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


